6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine
Description
6-Chloro-N-phenyl-1,3,5-triazine-2,4-diamine is a chlorinated triazine derivative characterized by a 1,3,5-triazine core substituted with a chlorine atom at position 6, a phenyl group at the N-phenyl position, and two amine groups at positions 2 and 2. This compound serves as a critical intermediate in medicinal chemistry and agrochemical research. For example, it is utilized in the synthesis of substituted 2,4-diamino-1,3,5-triazines, which have demonstrated antiviral activity against SARS-CoV-2 in cell culture studies . Its structural versatility allows for functionalization at the chlorine and amine positions, enabling diverse applications in drug discovery and materials science.
Properties
IUPAC Name |
6-chloro-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5/c10-7-13-8(11)15-9(14-7)12-6-4-2-1-3-5-6/h1-5H,(H3,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWWCOHKWIABRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274828 | |
| Record name | 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16007-72-0 | |
| Record name | 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-N-phenyl-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazine ring with a chlorine atom and a phenyl group attached to the nitrogen atoms. Its molecular formula is , and it is characterized by the following structural formula:
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were determined through MTT assays.
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antibacterial Activity
The compound has also demonstrated antibacterial properties. In vitro studies revealed its effectiveness against various bacterial strains, indicating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| E. faecalis | 50 | 29 | |
| P. aeruginosa | 40 | 24 | |
| K. pneumoniae | 45 | 30 |
These findings support the potential use of this compound in the development of new antibacterial therapies.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Research indicates that it may act as a ligand for certain enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Anticancer Mechanism : A study focused on the effects of the compound on MCF-7 cells demonstrated that treatment led to significant changes in cell morphology and a marked increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial effects against multi-drug resistant strains of bacteria. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
Scientific Research Applications
Agricultural Applications
One of the primary applications of 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine is in agriculture as a precursor for herbicides. It shares structural similarities with other triazine herbicides like atrazine and simazine, which are widely used for weed control in crops.
Case Study: Herbicide Development
A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against various weed species. The synthesized derivatives were tested for their effectiveness in field trials, showing promising results in controlling resistant weed populations.
Medical Applications
Research into the medicinal properties of this compound has revealed potential uses in pharmacology.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For example:
- Microbial Efficacy : The Minimum Inhibitory Concentrations (MICs) for bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa were determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Cancer Research
Another promising application lies in cancer treatment. The compound has been explored for its ability to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), an enzyme involved in tumor cell proliferation. Inhibiting this enzyme could lead to reduced tumor growth and improved therapeutic outcomes.
Chemical Synthesis and Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis.
Synthetic Routes
The synthesis typically involves chlorination processes where cyanuric chloride reacts with ammonia under controlled conditions. This method allows for high yields and purity of the desired product.
Industrial Use
The compound is utilized in producing various agrochemicals and as an intermediate in chemical manufacturing processes. Its versatility makes it a key component in developing new chemical entities across multiple industries.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The triazine core permits extensive modifications, leading to compounds with distinct biological and physicochemical properties. Key analogues include:
Key Observations :
- Phenyl vs. Alkyl Groups : The phenyl group in this compound enhances aromatic interactions in biological systems, making it suitable for drug discovery. In contrast, ethyl or allyl substituents (e.g., Simazine, diallyl derivatives) improve hydrophobicity and environmental persistence, favoring agrochemical applications .
- Chlorine Position: Substitution at C6 (as in the parent compound) vs. C4 (e.g., 4-chloro-N-methyl-6-morpholino derivative) alters electronic properties and reactivity, influencing synthesis pathways and biological activity .
Physicochemical Properties
- Solubility : The phenyl group in the parent compound reduces water solubility compared to alkyl-substituted analogues like Simazine, which are more lipophilic .
- Stability: Allyl and morpholino substituents enhance thermal stability, making derivatives suitable for high-temperature industrial processes .
- Reactivity : The chlorine atom in the parent compound facilitates nucleophilic displacement, enabling diverse functionalization (e.g., with amines, thiols) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-N-phenyl-1,3,5-triazine-2,4-diamine, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via nucleophilic substitution on a triazine core. A microwave-assisted one-pot method using cyanoguanidine, aromatic aldehydes, and arylamines is efficient, achieving yields of 30–58% under optimized conditions (e.g., ethanol/water solvent, 100–150°C). Conventional heating requires longer reaction times and may result in lower yields due to side reactions. Key variables include solvent polarity (DMF or DMSO enhances nucleophilicity), stoichiometric ratios, and temperature control to minimize hydrolysis of the triazine ring .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets in δ 7.2–8.4 ppm, while NH₂ groups resonate as broad singlets near δ 7.3 ppm. The triazine carbons (C-2, C-4, C-6) are observed at δ 164–169 ppm in ¹³C NMR .
- IR Spectroscopy : Key absorptions include N–H stretching (3300–3400 cm⁻¹) and C–Cl vibrations (750–800 cm⁻¹). Triazine ring vibrations (C=N) appear at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., m/z 444.0539 for derivatives) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store in anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to acidic/basic conditions, which cleave the triazine ring. Purity can degrade by >10% over 6 months if stored improperly .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR guide the design of derivatives with enhanced antiproliferative activity?
- Methodological Answer :
Data Collection : Compile IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) from biological assays .
Molecular Descriptors : Calculate electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents.
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance activity) with bioactivity. Validate models with leave-one-out cross-validation (q² > 0.5) .
Synthesis Prioritization : Derivatives with 4-CF₃O or 3-Cl substituents show higher predicted activity. Test top candidates in vitro .
Q. How do researchers resolve contradictions in reported biological activity data for triazine derivatives?
- Methodological Answer :
- Assay Standardization : Re-evaluate activity under uniform protocols (e.g., MTT assay, 48h incubation, 10% FBS). Discrepancies often arise from variations in cell line passages or serum content .
- Purity Validation : Confirm compound purity (>95%) via HPLC. Impurities like hydrolyzed byproducts (e.g., 2,4-diaminophenol) may skew results .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to verify target specificity (e.g., dihydrofolate reductase vs. kinase inhibition) .
Q. What strategies optimize regioselectivity in triazine ring functionalization?
- Methodological Answer :
- Directing Groups : Install electron-donating groups (e.g., –NH₂) at C-2/C-4 to direct electrophilic substitution to C-6.
- Catalytic Systems : Use Pd(OAc)₂ with Xantphos for Suzuki coupling at C-6, achieving >80% selectivity. Microwave irradiation (120°C, 30 min) reduces side-product formation .
- Protection/Deprotection : Protect –NH₂ groups with Boc before halogenation. Deprotect with TFA post-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
